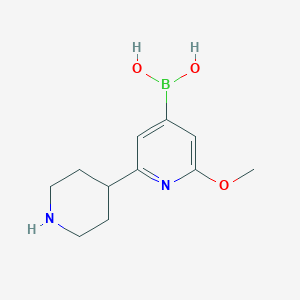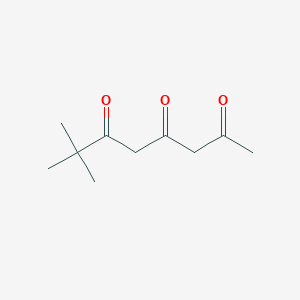
4-bromo-7-chloro-2-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-7-chloro-2-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and have various applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine, chlorine, and methyl groups on the indole ring makes this compound a unique compound with distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7-chloro-2-methyl-1H-indole typically involves the halogenation of a pre-existing indole structure. One common method is the bromination and chlorination of 2-methylindole. The reaction conditions often include the use of bromine (Br2) and chlorine (Cl2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3). The reaction is usually carried out at low temperatures to control the reactivity of the halogens and to ensure selective substitution at the desired positions on the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis by providing better control over reaction conditions and minimizing side reactions .
化学反应分析
Types of Reactions
4-bromo-7-chloro-2-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered electronic properties.
Coupling Reactions: The indole ring can participate in coupling reactions to form biaryl compounds or other complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy or alkyl derivatives, while oxidation can produce carbonyl-containing compounds .
科学研究应用
4-bromo-7-chloro-2-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique electronic and optical properties
作用机制
The mechanism of action of 4-bromo-7-chloro-2-methyl-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain targets, making it a valuable compound for drug discovery .
相似化合物的比较
Similar Compounds
- 4-bromo-7-chloro-1-methyl-1H-indole
- 7-bromo-4-chloro-1-methyl-1H-indazole
- 4-bromo-7-chloro-1H-indole
Uniqueness
4-bromo-7-chloro-2-methyl-1H-indole is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the indole ring. This unique substitution pattern imparts distinct electronic and steric properties, making it different from other similar compounds. Its specific reactivity and potential biological activities make it a valuable compound for various research applications .
属性
分子式 |
C9H7BrClN |
|---|---|
分子量 |
244.51 g/mol |
IUPAC 名称 |
4-bromo-7-chloro-2-methyl-1H-indole |
InChI |
InChI=1S/C9H7BrClN/c1-5-4-6-7(10)2-3-8(11)9(6)12-5/h2-4,12H,1H3 |
InChI 键 |
ZTGLKCLVEVQBTC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=CC(=C2N1)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14079830.png)
![3-[3,4-Dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[3-hydroxy-8-(hydroxymethyl)-2,6,10,12,14,18,20-heptamethyldocosa-4,6,14,16,18-pentaen-2-yl]pyran-2-one](/img/structure/B14079842.png)
![Oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro-](/img/structure/B14079844.png)



![2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]-](/img/structure/B14079877.png)
![5-Bromo-8-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14079881.png)
![2-(6-Methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079882.png)

![Methyl 4-[2-(6-methyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079886.png)

![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079889.png)
![(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-1,4-dione](/img/structure/B14079897.png)
